molecular formula C3H6N2O2 B12983743 3,3-Diaminoacrylic acid

3,3-Diaminoacrylic acid

Cat. No.: B12983743
M. Wt: 102.09 g/mol
InChI Key: WHGZPSATAVMLQM-UHFFFAOYSA-N
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Description

3,3-Diaminoacrylic acid is an organic compound with the molecular formula C3H6N2O2 It is characterized by the presence of two amino groups attached to the acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diaminoacrylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3-diaminoacrylate with various aromatic and heteroaromatic nitriles containing a labile halogen atom in the ortho position. This reaction typically occurs at room temperature and leads to the formation of substitution products, which can be further cyclized into fused azines under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of these methods depends on the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diaminoacrylic acid undergoes various chemical reactions, including substitution, cyclization, and condensation reactions. For instance, it reacts with ortho-haloarenecarbonitriles to form substitution products, which can then be cyclized into fused azines .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fused diaminoazines, which are of interest due to their potential biological activity and unique structural properties .

Scientific Research Applications

3,3-Diaminoacrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-diaminoacrylic acid involves its ability to act as a nucleophile in various chemical reactions. The amino groups on the molecule can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and complex structures. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they are carried out .

Comparison with Similar Compounds

Uniqueness: 3,3-Diaminoacrylic acid is unique due to its dual amino groups, which provide enhanced nucleophilicity and reactivity compared to similar compounds. This makes it a valuable building block for the synthesis of complex organic molecules and materials with specialized properties .

Properties

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

3,3-diaminoprop-2-enoic acid

InChI

InChI=1S/C3H6N2O2/c4-2(5)1-3(6)7/h1H,4-5H2,(H,6,7)

InChI Key

WHGZPSATAVMLQM-UHFFFAOYSA-N

Canonical SMILES

C(=C(N)N)C(=O)O

Origin of Product

United States

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